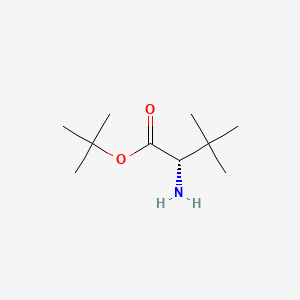

tert-butyl 3-methyl-L-valinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 3-methyl-L-valinate is a chemical compound that belongs to the class of amino acid derivatives. It has been widely used in scientific research as a building block for the synthesis of various biologically active molecules.

Scientific Research Applications

Chemical Synthesis

The tert-butyl group is often used in chemical synthesis due to its steric properties and ease of removal. H-Tle-OtBu can be utilized in the synthesis of complex molecules, where the tert-butyl group serves as a protective group for the amino functionality. This is particularly useful in the synthesis of peptides and other bioactive molecules where selective deprotection is required .

Biological Studies

The unique structure of H-Tle-OtBu allows it to be involved in biosynthetic pathways. It can be used to study enzyme-catalyzed reactions where the tert-butyl group’s steric hindrance affects the reaction mechanism. This can provide insights into enzyme specificity and the development of enzyme inhibitors .

Material Science

In material science, H-Tle-OtBu can be incorporated into polymers to modify their physical properties. The bulky tert-butyl group can increase the rigidity of polymers, which is beneficial for creating materials with specific mechanical strengths or thermal resistances.

Medicinal Chemistry

H-Tle-OtBu is valuable in medicinal chemistry for the development of pharmaceuticals. Its incorporation into drug molecules can improve pharmacokinetic properties, such as solubility and stability, and can also affect the drug’s interaction with biological targets .

Environmental Chemistry

The tert-butyl group’s reactivity pattern can be exploited in environmental chemistry for the degradation of pollutants. H-Tle-OtBu could be used to study the breakdown of environmental toxins, contributing to the development of bioremediation strategies .

Catalysis

H-Tle-OtBu can act as a ligand in catalytic systems, influencing the outcome of catalytic reactions. Its steric bulk can affect the selectivity and efficiency of catalytic processes, which is crucial for industrial applications .

Analytical Chemistry

In analytical chemistry, H-Tle-OtBu can be used as a standard or reagent in chromatographic methods. It can help in the quantification and identification of substances within complex mixtures due to its distinct chemical properties .

Bio-based Polymers

The tert-butyl group’s potential in creating high-performance, environmentally friendly polymers is significant. H-Tle-OtBu can be used in the controlled polymerization of renewable vinyl monomers, leading to the development of bio-based polymers with advanced properties.

Mechanism of Action

Target of Action

H-Tle-OtBu, also known as tert-butyl (2S)-2-amino-3,3-dimethylbutanoate or tert-butyl 3-methyl-L-valinate, is a complex compound with a variety of potential targets. It is often used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of H-Tle-OtBu are therefore the specific proteins or enzymes that these ADCs or PROTACs are designed to interact with.

Mode of Action

The mode of action of H-Tle-OtBu is primarily through its role as a linker in the formation of ADCs and PROTACs . As a non-cleavable linker, it forms a stable bond between the antibody or PROTAC and the drug molecule, allowing the drug to be specifically delivered to cells expressing the target antigen . The exact interaction with its targets would depend on the specific ADC or PROTAC it is part of.

properties

IUPAC Name |

tert-butyl (2S)-2-amino-3,3-dimethylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-9(2,3)7(11)8(12)13-10(4,5)6/h7H,11H2,1-6H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZORTGLYQDNMF-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460127 |

Source

|

| Record name | tert-butyl 3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61169-85-5 |

Source

|

| Record name | tert-butyl 3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.